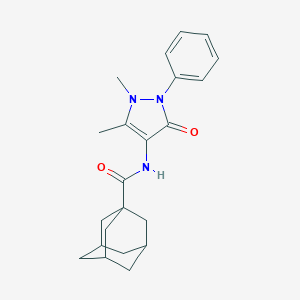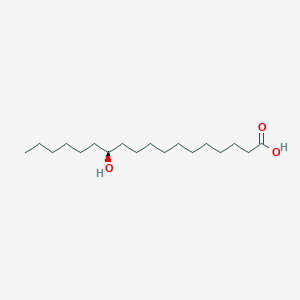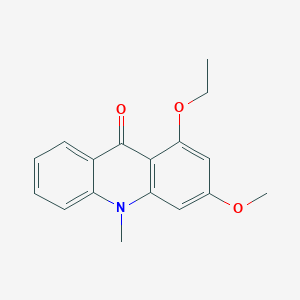
1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester), also known as PPDC, is a chemical compound that belongs to the class of carbamates. It is synthesized from 1,3-diaminopropane and phenyl isocyanate, and is widely used in scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) involves the formation of a covalent bond between the carbamate group of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) and the active site of CA. This results in the inhibition of CA activity, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This mechanism has been extensively studied using X-ray crystallography and other biochemical techniques.
Biochemical and Physiological Effects
1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of aqueous humor in the eye, making it a potential treatment for glaucoma. It has also been shown to reduce the growth of cancer cells in vitro, making it a potential anticancer agent. In addition, 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) has several advantages for lab experiments. It is a potent and selective inhibitor of CA, making it a valuable tool for studying the role of CA in various biological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to the use of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) in lab experiments. It is a relatively unstable compound and can decompose over time, leading to inaccurate results. In addition, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester). One area of interest is the development of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) derivatives with improved stability and selectivity. Another area of interest is the use of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) as a potential treatment for glaucoma and other ocular diseases. Finally, the role of 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) in cancer treatment and prevention is an area of active research, with several studies underway to investigate its potential anticancer properties.
Conclusion
In conclusion, 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) is a valuable tool for scientific research due to its unique properties as a potent inhibitor of CA. It has a wide range of potential applications in the fields of ophthalmology, oncology, and inflammatory diseases, among others. While there are limitations to its use in lab experiments, ongoing research is focused on developing improved derivatives and exploring new areas of application.
Synthesemethoden
1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) is synthesized by reacting 1,3-diaminopropane with phenyl isocyanate in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and yields 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) as a white crystalline solid. The purity of the compound can be determined by thin layer chromatography (TLC) or high-performance liquid chromatography (HPLC) techniques.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme carbonic anhydrase (CA), which is involved in the regulation of acid-base balance in the body. 1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) has been shown to inhibit the activity of CA isoforms I, II, and IV, with IC50 values in the micromolar range. This makes it a valuable tool for studying the role of CA in various biological processes.
Eigenschaften
CAS-Nummer |
19351-42-9 |
|---|---|
Produktname |
1-Propanol, 3,3'-(phenylimino)di-, dicarbamate (ester) |
Molekularformel |
C14H21N3O4 |
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
3-[N-(3-carbamoyloxypropyl)anilino]propyl carbamate |
InChI |
InChI=1S/C14H21N3O4/c15-13(18)20-10-4-8-17(9-5-11-21-14(16)19)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,15,18)(H2,16,19) |
InChI-Schlüssel |
OQPPZPMITISRLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
Andere CAS-Nummern |
19351-42-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



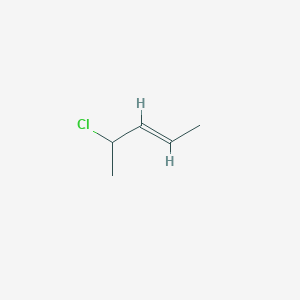






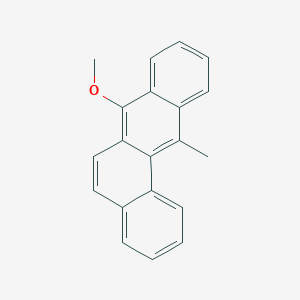
![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)


